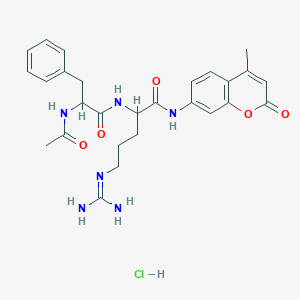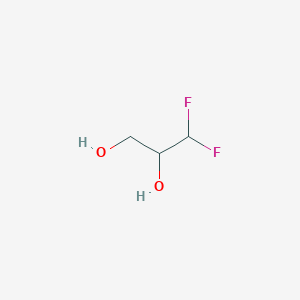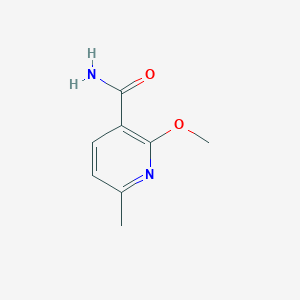
2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C10H10F3NO It is characterized by the presence of a dimethylamino group and a trifluoromethyl group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde typically involves the introduction of the dimethylamino and trifluoromethyl groups onto a benzaldehyde scaffold. One common method involves the reaction of 2-(dimethylamino)benzaldehyde with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the dimethylamino group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(dimethylamino)-6-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-(dimethylamino)-6-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a fluorescent probe due to its unique electronic properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. In chemical reactions, the dimethylamino group can act as an electron-donating group, influencing the reactivity of the benzaldehyde core. The trifluoromethyl group, being highly electronegative, can stabilize negative charges and influence the compound’s overall electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)-4-(trifluoromethyl)benzaldehyde
- 2-(Dimethylamino)-5-(trifluoromethyl)benzaldehyde
- 2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde
Uniqueness
2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the dimethylamino and trifluoromethyl groups on the benzaldehyde core. This positioning can significantly influence its chemical reactivity and physical properties, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C10H10F3NO |
|---|---|
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
2-(dimethylamino)-6-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H10F3NO/c1-14(2)9-5-3-4-8(7(9)6-15)10(11,12)13/h3-6H,1-2H3 |
Clave InChI |
ORUKJRIDLMVJOH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC(=C1C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate](/img/structure/B12097709.png)





![5-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B12097747.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12097749.png)


![tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B12097768.png)
